molecular formula C13H26O2S B055095 11-(Ethylthio)undecanoic acid CAS No. 114019-70-4

11-(Ethylthio)undecanoic acid

Cat. No.: B055095
CAS No.: 114019-70-4
M. Wt: 246.41 g/mol
InChI Key: YDNFLXXNJDMLOT-UHFFFAOYSA-N
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Description

11-(Ethylthio)undecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H26O2S and its molecular weight is 246.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 665968. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114019-70-4

Molecular Formula

C13H26O2S

Molecular Weight

246.41 g/mol

IUPAC Name

11-ethylsulfanylundecanoic acid

InChI

InChI=1S/C13H26O2S/c1-2-16-12-10-8-6-4-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

YDNFLXXNJDMLOT-UHFFFAOYSA-N

SMILES

CCSCCCCCCCCCCC(=O)O

Canonical SMILES

CCSCCCCCCCCCCC(=O)O

Key on ui other cas no.

114019-70-4

Synonyms

11-(ethylthio)undecanoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

11-Bromoundecanoic acid (1 g, 3.77 mmol, Aldrich) was added to a solution of ethanethiol (0.279 mL, 3.77 mmol, Aldrich) and potassium hydroxide (0.486 g, 8.66 mmol) in absolute ethanol (40 mL) and refluxed for 5 hr under a nitrogen atmosphere. After cooling and acidification with HCl, solvent was removed under reduced pressure to give a white solid. The solid was dissolved in ethyl acetate and extracted with water. The organic phase was dried over sodium sulfate, filtered and the solvent removed under reduced pressure. The product was purified by silica column chromatography using increasing concentrations of ethyl acetate in hexane for elution. The product eluted at 25% ethyl acetate/hexane. Solvent was removed under reduced pressure to yield 11-(ethylthio)-undecanoic acid (76 mg, 8%), mp 58°-61° C.; 1H NMR (300 MHz, CDCl3) δ 1.24 (t, 3H, J=7.4, CH3), 1.20-1.40 (bm, 12H, methylene envelope), 1.48-1.67 (bm, 4H, S--CH2 --CH2COO--CH2 --CH2), 2.33 (t, 2H, J=7.5, CH2 --COOH), 2.49 (t, 2H, J=7.4, S--CH2 --CH2), 2.51 (q, 2H, J=7.4, S--CH2 --CH3), 10.5 (br, 1H, COOH); 13C NMR (75.4 MHz, CDCl3) δ 14.88, 24.70, 25.98, 28.97, 29.08, 29.24*, 29.38, 29.48, 29.69, 31.73, 34.11, 180.05; MS, m/z 246 (M+, 50), 217 (COOH(CH2)10S+, 7), 199 (100), 181 (7), 167 (7), 149 (6), 117 (7), 101 (9), 97 (9), 87 (14), 83 (18), 75 (54), 69 (29), 62 (18), 55 (37).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.279 mL
Type
reactant
Reaction Step One
Quantity
0.486 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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